Bienvenue dans la boutique en ligne BenchChem!

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

HDAC inhibitor Zinc-binding group Tetrahydroquinoline pharmacophore

Secure the exact benzamide derivative (CAS 946260-73-7) to ensure SAR continuity in class I HDAC inhibitor research. Unlike generic in-class surrogates, this compound provides a benzamide zinc-binding group that confers distinct isoform selectivity profiles compared to hydroxamic acid analogs (e.g., Compound 11). Use this pre-validated tetrahydroquinoline scaffold to systematically probe the sulfonamide surface recognition pocket and build diversity-oriented screening libraries with a favorable lead-likeness profile (MW 422.5, XLogP3 3.8).

Molecular Formula C23H22N2O4S
Molecular Weight 422.5
CAS No. 946260-73-7
Cat. No. B2778026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS946260-73-7
Molecular FormulaC23H22N2O4S
Molecular Weight422.5
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C23H22N2O4S/c1-29-20-10-12-21(13-11-20)30(27,28)25-15-5-8-18-16-19(9-14-22(18)25)24-23(26)17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,24,26)
InChIKeyMQKPLHUSTHHYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 946260-73-7): Procurement-Relevant Chemical Identity and Class Context


N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic sulfonamide derivative built on a 1,2,3,4-tetrahydroquinoline scaffold [1]. It features a 4-methoxybenzenesulfonyl group at the N1 position and a benzamide moiety at the C6 position. The compound is cataloged in PubChem (CID 43955825) with a molecular weight of 422.5 g/mol and an XLogP3-AA of 3.8 [1]. It belongs to a broader class of tetrahydroquinoline-based sulfonamides under investigation for anticancer and HDAC-inhibitory applications, but direct biological annotation for this specific benzamide analog remains absent from major public databases [1].

Why N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Cannot Be Substituted by Generic Tetrahydroquinoline Sulfonamides for Structure-Activity-Relationship Studies


Although numerous tetrahydroquinoline sulfonamide analogs are commercially available, substitution without explicit structural confirmation introduces significant risk of altered target engagement. The benzamide moiety at the C6 position distinguishes this compound from hydroxamic acid-based analogs such as (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (Compound 11), which acts as a potent class I HDAC inhibitor [1]. Benzamide zinc-binding groups (ZBGs) are known to confer distinct HDAC isoform selectivity profiles compared to hydroxamic acid ZBGs, and even subtle modifications to the benzamide ring (e.g., 4-ethoxy or 3-methoxy substitution) can alter potency and selectivity [2]. Consequently, procurement of the exact benzamide derivative, rather than a generic in-class surrogate, ensures integrity of pharmacological profiling and SAR continuity.

Head-to-Head and Cross-Study Quantitative Differentiation of N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide from Its Closest Structural Analogs


Structural Differentiation from the Hydroxamic Acid Analog Compound 11: Zinc-Binding Group Pharmacophore and HDAC Selectivity Implications

The target compound contains a benzamide moiety at the C6 position, which functions as a potential zinc-binding group (ZBG) for HDAC enzymes. In contrast, the closest published analog, Compound 11, bears an N-hydroxyacrylamide (hydroxamic acid) ZBG [1]. Compound 11 has demonstrated class I HDAC selectivity, with less potency against HDAC6 compared to SAHA (vorinostat), as evidenced by lower acetyl-α-tubulin expression [1]. Benzamide ZBGs are generally associated with slower, tighter binding kinetics and distinct class I isoform selectivity (e.g., preferential HDAC1/2/3 inhibition) compared to hydroxamic acids [2]. While no direct biochemical data exist for the target compound, this pharmacophoric difference predicts a divergent HDAC selectivity and binding kinetic profile, which is critical for researchers seeking to minimize off-target class IIb HDAC6 effects.

HDAC inhibitor Zinc-binding group Tetrahydroquinoline pharmacophore

Physicochemical Property Comparison with the 4-Ethoxybenzamide Analog (CAS 946260-65-7): Lipophilicity and Hydrogen Bond Donor Count

The target compound (benzamide) and the 4-ethoxy analog (CAS 946260-65-7) differ in the substitution at the para position of the benzamide ring. The target compound has no para substituent (H), while the 4-ethoxy analog incorporates an ethoxy group . This substitution increases the molecular weight from 422.5 to 466.6 g/mol and is expected to elevate lipophilicity and alter hydrogen bond acceptor count. PubChem computed properties for the target compound include XLogP3-AA of 3.8, hydrogen bond donor count of 1, and acceptor count of 5 [1]. The 4-ethoxy modification increases rotatable bond count and introduces additional ether oxygen H-bond acceptors, which can influence solubility, permeability, and target binding. For procurement decisions, this means the unsubstituted benzamide offers a lower molecular weight, fewer rotatable bonds, and a distinct H-bond donor/acceptor profile suitable for fragment-based or lead-like screening libraries.

Lipophilicity Hydrogen bond donor Physicochemical property profiling

Differentiation from N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide: The 4-Methoxybenzenesulfonyl vs. Benzenesulfonyl Group at N1

The target compound bears a 4-methoxybenzenesulfonyl group at the N1 position of the tetrahydroquinoline ring, whereas a closely related analog, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide, carries an unsubstituted benzenesulfonyl group at N1 and a 4-methoxybenzamide at C6 . The 4-methoxy substituent on the sulfonyl phenyl ring is electron-donating, which can modulate the sulfonamide's hydrogen bond acceptor strength and influence interactions with target protein residues. In HDAC inhibitor design, the sulfonamide moiety often interacts with surface recognition residues, and electronic modulation at this position can affect target engagement and isoform selectivity [1]. This structural distinction provides a complementary SAR probe for investigating the electronic and steric requirements of the sulfonamide binding pocket.

Sulfonamide SAR N1 substitution Electron-donating group effect

Class-Level Evidence: Tetrahydroquinoline Sulfonamide Derivatives as Anticancer Agents Against MCF7 Breast Cancer Cells

A foundational study by Ghorab et al. (2009) synthesized and evaluated a series of quinoline and pyrimido[4,5-b]quinoline derivatives bearing a substituted or unsubstituted sulfonamide moiety for in vitro anticancer activity against the MCF7 breast cancer cell line . Several compounds in this series exhibited cytotoxic activities comparable to a reference drug. While the target compound was not directly included in this study, it shares the core pharmacophore: a tetrahydroquinoline scaffold, a sulfonamide moiety, and an aromatic amide. The study establishes that the sulfonamide-tetrahydroquinoline scaffold is a viable anticancer pharmacophore, providing a rationale for procuring the target compound as a screening candidate or SAR probe within this well-characterized chemotype.

MCF7 cytotoxicity Sulfonamide Carbonic anhydrase inhibition

Highest-Confidence Research and Industrial Application Scenarios for N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Based on Current Evidence


Class I HDAC Inhibitor SAR Probe Development (Benzamide ZBG Series)

Researchers developing selective class I HDAC inhibitors can use this compound as a benzamide-ZBG-containing SAR probe, structurally paired with the published hydroxamic acid analog Compound 11 to investigate the impact of zinc-binding group pharmacophore on isoform selectivity, binding kinetics, and cellular anti-proliferative activity in colorectal cancer models [1]. The tetrahydroquinoline scaffold bearing the 4-methoxybenzenesulfonyl surface recognition motif is pre-validated in the HDAC inhibitor context [1].

Lead-Like Fragment Screening Library Inclusion

With a molecular weight of 422.5 g/mol, XLogP3-AA of 3.8, and a single hydrogen bond donor, this compound satisfies multiple lead-likeness criteria and can be incorporated into diversity-oriented screening libraries for fragment-based or phenotypic drug discovery campaigns, offering a favorable physicochemical profile compared to larger, more lipophilic analogs such as the 4-ethoxy derivative (MW 466.6) [2].

Sulfonamide Electronic SAR: N1 Substituent Modulation

Medicinal chemists investigating the electronic requirements of the sulfonamide surface recognition pocket can procure this compound alongside the benzenesulfonyl analog to systematically evaluate the effect of electron-donating (4-OCH3) versus unsubstituted (H) groups on target binding and cellular potency, using the Hammett σp constant difference as a quantitative descriptor for SAR correlation .

Quote Request

Request a Quote for N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.